molecular formula C10H14FNO4S B15314799 4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate

4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate

Katalognummer: B15314799
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: ZIGSBZJVRVWRPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is a chemical compound with a complex structure that includes a dimethylamino group, a methoxy group, and a fluoranesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate typically involves multiple steps. One common method includes the reaction of 4-[(dimethylamino)methyl]-2-methoxyphenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and stability. The fluoranesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions enable the compound to modulate various biochemical pathways and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar nucleophilic properties.

    4-[(Dimethylamino)methyl]-2-methoxyphenol: A precursor in the synthesis of the target compound with similar structural features.

    2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with comparable functional groups.

Uniqueness

4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .

Eigenschaften

Molekularformel

C10H14FNO4S

Molekulargewicht

263.29 g/mol

IUPAC-Name

4-[(dimethylamino)methyl]-1-fluorosulfonyloxy-2-methoxybenzene

InChI

InChI=1S/C10H14FNO4S/c1-12(2)7-8-4-5-9(10(6-8)15-3)16-17(11,13)14/h4-6H,7H2,1-3H3

InChI-Schlüssel

ZIGSBZJVRVWRPX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC(=C(C=C1)OS(=O)(=O)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.